N-Benzyl-5-nitropyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-benzyl-5-nitropyridin-3-amine |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-11(8-13-9-12)14-7-10-4-2-1-3-5-10/h1-6,8-9,14H,7H2 |
InChI Key |
JUKOMDWSBSBVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 5 Nitropyridin 3 Amine
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, is critical for identifying the functional groups and vibrational modes of a molecule. An analysis would typically involve assigning observed frequencies to specific bond stretches and bends.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An FT-IR spectrum of N-Benzyl-5-nitropyridin-3-amine would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, asymmetric and symmetric stretches of the nitro (NO₂) group, C-H stretches for the aromatic and methylene (B1212753) groups, and various C=C and C=N stretching vibrations within the pyridine (B92270) and benzene (B151609) rings. However, no published spectrum with specific wavenumber assignments is available.
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds. A Raman spectrum would help in assigning the symmetric NO₂ stretch and vibrations of the carbon skeleton. This data is also absent from the current scientific record.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of protons and carbon atoms.
Proton (¹H) NMR Spectral Interpretation
A ¹H NMR spectrum would provide crucial information on the number of distinct protons, their chemical shifts, and their connectivity through spin-spin coupling. One would expect to see distinct signals for the protons on the pyridine ring, the benzyl (B1604629) group's phenyl ring, the methylene (CH₂) bridge, and the amine (NH) proton. Without experimental data, a detailed interpretation is impossible.
Carbon-13 (¹³C) NMR Spectral Interpretation
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for each carbon in the pyridine and benzene rings, as well as the methylene carbon. This data is essential for confirming the carbon framework of the molecule but is not publicly documented.
Two-Dimensional (2D) NMR Techniques for Atom Connectivity and Spatial Relationships
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range correlations between protons and carbons. These experiments are indispensable for unambiguously assigning all signals and confirming the substitution pattern of the molecule. Unfortunately, no such 2D NMR studies for this compound have been published.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, the nitro group (-NO₂), and the benzyl group all contain chromophores that contribute to its UV-Vis spectrum. The interaction between the electron-donating amino group and the electron-withdrawing nitro group, conjugated through the pyridine ring, is expected to result in significant absorption in the UV region.
The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The position and intensity of these bands are sensitive to the solvent polarity.
| Anticipated Electronic Transitions for this compound |
| Transition Type |
| π → π* (Pyridine and Benzene Rings) |
| n → π* (Nitro and Amine Groups) |
| Intramolecular Charge Transfer (ICT) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS provides a highly accurate mass measurement, which confirms its molecular formula as C₁₂H₁₁N₃O₂. The precise mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The experimentally measured monoisotopic mass should align with the theoretical value within a very narrow margin (typically < 5 ppm), thereby validating the molecular formula and distinguishing it from other potential isobaric compounds.
| HRMS Data for this compound |
| Parameter |
| Molecular Formula |
| Theoretical Monoisotopic Mass (Da) |
| Molecular Weight ( g/mol ) |
Note: The theoretical mass is a calculated value. Experimental values from HRMS analysis would be required for definitive confirmation.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly documented, analysis of similar structures allows for a predictive description.
Based on related nitro-substituted pyridine and aniline (B41778) derivatives, this compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The presence of a flexible benzyl group and hydrogen bonding capabilities can influence the resulting crystal packing and symmetry.
| Predicted Crystallographic Parameters |
| Parameter |
| Crystal System |
| Space Group |
Note: These are predictions based on analogous structures. Experimental determination is required for confirmation.
The crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. The secondary amine group (N-H) is a potent hydrogen bond donor, while the pyridyl nitrogen and the oxygen atoms of the nitro group are strong acceptors.
N-H⋯N interactions: The amine hydrogen can form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, often leading to the formation of chains or dimeric motifs.
N-H⋯O interactions: A strong hydrogen bond is expected between the amine hydrogen and one of the oxygen atoms of the nitro group on a neighboring molecule.
In addition to hydrogen bonding, the packing of this compound in the solid state will be influenced by π-interactions involving the two aromatic rings.
π-π Stacking: The electron-deficient nitropyridine ring and the electron-rich benzyl ring can engage in offset face-to-face or edge-to-face π-stacking interactions. These interactions are crucial in organizing the molecules into layered or columnar structures.
C-H···π Interactions: The hydrogen atoms of the benzyl or pyridine rings can interact with the π-electron cloud of an adjacent aromatic ring. These interactions, where a C-H bond points towards the face of an aromatic ring, further stabilize the three-dimensional crystal packing.
Quantum Chemical Investigations and Computational Modeling of N Benzyl 5 Nitropyridin 3 Amine
Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties
Molecular Geometry Optimization and Conformational Analysis
This foundational step involves determining the most stable three-dimensional arrangement of atoms in the molecule. Through geometry optimization, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would further explore different spatial orientations of the flexible benzyl (B1604629) group relative to the pyridine (B92270) ring to identify the global minimum energy conformer.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict its infrared and Raman spectra. Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational frequencies to specific modes of atomic motion, such as stretching, bending, and torsional vibrations within the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The energies of the HOMO and LUMO are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution of these orbitals provides insights into the likely sites of electrophilic and nucleophilic attack.
Energy Gap Analysis and Electron Transfer Characteristics
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. This analysis is fundamental to understanding intramolecular charge transfer characteristics.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-Benzyl-5-nitropyridin-3-amine, an MEP map would highlight the electrostatic potential associated with the electronegative nitro group and the lone pair of electrons on the amine nitrogen, offering clues to its intermolecular interactions.
While the synthesis and reactions of nitropyridines are subjects of ongoing research, the specific computational characterization of this compound remains an open area for investigation. The generation of the detailed data tables and research findings as requested is contingent on future studies that focus on the quantum chemical properties of this compound.
Simulation of Spectroscopic Parameters: A Void in the Data
Spectroscopic analysis is fundamental to the characterization of chemical compounds. Computational simulations of these parameters are vital for interpreting experimental data and understanding the underlying electronic structure. For this compound, such simulations are conspicuously absent from the scientific record.
NMR Chemical Shift Predictions using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method is a robust computational approach for predicting the NMR chemical shifts of a molecule. This information is invaluable for confirming molecular structure and understanding the electronic environment of each atom. Despite its utility, no studies have been published that apply the GIAO method to this compound. Consequently, theoretical NMR data, which would provide a detailed map of the magnetic shielding of its atomic nuclei, remains unavailable.
Electronic Absorption and Oscillator Strength Calculations via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. These calculations predict the wavelengths at which a molecule absorbs light and the intensity of these absorptions, which are critical for understanding its color and photochemical properties. A search of the available literature indicates that TD-DFT calculations have not been performed for this compound. As a result, theoretical data on its electronic transitions and oscillator strengths are not available to the scientific community.
Exploration of Electronic Response Properties: An Uncharted Territory
The electronic response properties of a molecule, such as its dipole moment and hyperpolarizability, determine its interaction with external electric fields and are key indicators of its potential in electronic and optical applications. For this compound, these properties have yet to be computationally explored.
Dipole Moment Calculations
The dipole moment is a fundamental measure of the charge distribution within a molecule. It influences physical properties such as solubility, boiling point, and intermolecular interactions. While computational methods can readily calculate the dipole moment, no such calculations have been reported for this compound.
Linear and First Hyperpolarizability Computations for Nonlinear Optical Responses
The study of linear and, particularly, first hyperpolarizability is crucial for identifying materials with potential for nonlinear optical (NLO) applications, such as in telecommunications and optical data processing. These computations quantify how the electron cloud of a molecule is distorted by an electric field. The absence of any published research on the hyperpolarizability of this compound means its potential as an NLO material remains entirely theoretical and unquantified.
Chemical Reactivity Profiles and Mechanistic Studies of N Benzyl 5 Nitropyridin 3 Amine
Reactivity of the Nitro Group
The nitro group is a critical determinant of the chemical character of N-Benzyl-5-nitropyridin-3-amine, influencing its reactivity and serving as a key site for synthetic modification.
Selective Reduction of the Nitro Group to Amino Functionality
The transformation of the nitro group to an amino group is a fundamental reaction in organic synthesis, providing a gateway to a diverse range of further chemical elaborations. The selective reduction of the nitro group in nitroaromatic compounds, including nitropyridines, can be achieved using various reagents and catalytic systems. researchgate.netstackexchange.comjsynthchem.com
Commonly employed methods for this reduction include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and chemical reduction using reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or sodium borohydride (B1222165) in the presence of a transition metal catalyst. stackexchange.comjsynthchem.com The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting other functional groups present in the molecule, such as the secondary amine or the pyridine (B92270) ring. For instance, SnCl₂·2H₂O in ethanol (B145695) or ethyl acetate (B1210297) is known to selectively reduce aromatic nitro groups while leaving other sensitive groups like esters and nitriles intact. stackexchange.com Similarly, nickel-catalyzed hydrosilylative reduction has been shown to be an effective method for the chemoselective reduction of nitro compounds to primary amines under mild conditions. rsc.org
The resulting amino-substituted benzylpyridine derivative is a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules. nih.gov
Table 1: Selected Reagents for the Selective Reduction of Aromatic Nitro Groups
| Reagent/Catalyst System | Typical Conditions | Key Features |
| SnCl₂·2H₂O / HCl | Ethanol, heat | Effective for reducing nitro groups in the presence of other reducible functionalities. stackexchange.com |
| H₂ / Pd/C or Pt/C | Various solvents, pressure | Common and efficient catalytic hydrogenation method. stackexchange.com |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A novel system for the reduction of nitro compounds to their corresponding amines. jsynthchem.com |
| Ni(acac)₂ / PMHS | Mild conditions | Excellent system for chemoselective transfer hydrogenation of nitro compounds. rsc.org |
| Fe(salen)₂-μ-oxo / HBpin or H₃SiPh | Room temperature or 50 °C | A simple, bench-stable iron catalyst for the reduction of a range of nitro compounds. acs.org |
Investigations into Nitro Group Migration and Rearrangement Phenomena in Pyridine Systems
While direct evidence for nitro group migration in this compound itself is not extensively documented in the provided search results, the phenomenon of nitro group migration is a known process in certain heterocyclic systems, particularly during nitration reactions or under specific catalytic conditions. ntnu.noresearchgate.net
For instance, the nitration of pyridine with dinitrogen pentoxide can lead to the formation of an N-nitropyridinium intermediate, which can then rearrange to a 3-nitropyridine (B142982). This migration is proposed to occur via a researchgate.netresearchgate.net sigmatropic shift. ntnu.no Furthermore, rhodium carboxylate complexes have been shown to catalyze the migration of electron-withdrawing groups, including the nitro group, in the synthesis of 3-substituted indoles from β-substituted styryl azides. researchgate.net These studies highlight the potential for such rearrangements within pyridine and related heterocyclic frameworks, suggesting that under certain reaction conditions, the nitro group in this compound could potentially undergo migration, although this remains a subject for further investigation.
Reactivity of the Secondary Amine Functionality
The secondary amine group in this compound offers a versatile handle for further molecular modifications and plays a crucial role in the molecule's acid-base properties.
Further Functionalization and Derivatization via N-Substitutions
The secondary amine in this compound can undergo a variety of N-substitution reactions, allowing for the introduction of diverse functional groups. A recent study detailed the synthesis of a novel heterocyclic compound, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium, through a one-pot reaction involving (5-nitropyridin-3-yl)methanamine, formaldehyde, hydrogen sulfide, and benzyl (B1604629) chloride. jobrs.edu.iqrdd.edu.iq This demonstrates the potential for complex derivatization at the nitrogen atom.
Protonation and Basicity Studies of the Pyridyl and Amino Nitrogen Atoms
The basicity of pyridine and its derivatives is a well-studied area of organic chemistry. researchgate.netresearchgate.netmdpi.comscribd.comnih.gov The lone pair of electrons on the pyridine nitrogen is generally available for protonation, with a pKa of 5.2 for pyridine itself. scribd.com However, the presence of substituents on the pyridine ring can significantly influence its basicity. Electron-donating groups increase basicity, while electron-withdrawing groups, such as the nitro group, decrease it. researchgate.netscribd.com
Theoretical studies on 3-substituted pyridines have shown that the site of protonation (ring vs. exocyclic nitrogen) can be influenced by the nature of the substituent. mdpi.com For 3-aminopyridine (B143674), experimental data in aqueous solution indicate that protonation occurs predominantly at the ring nitrogen. mdpi.com Given the structural similarity, it is plausible that the pyridine nitrogen in this compound is the primary site of protonation. However, detailed experimental or computational studies would be required to definitively determine the pKa values and the preferred protonation site for this specific molecule.
Pyridine Ring Reactivity: Nucleophilic and Electrophilic Pathways
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effect of the nitro group. This electronic character makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. researchgate.netacs.orgnih.gov
Reactions of nitropyridines with nucleophiles are well-documented. researchgate.net For example, highly electrophilic nitropyridines can react with various nucleophiles, including carbanions, to form Meisenheimer-type adducts, which can then lead to substitution products. acs.orgnih.gov In the context of this compound, nucleophilic aromatic substitution (SNAr) could potentially occur, with the nitro group activating the ring towards attack.
Conversely, electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. youtube.comrsc.org The presence of the deactivating nitro group further diminishes the ring's reactivity towards electrophiles. While electrophilic substitution reactions like nitration can be forced under harsh conditions, they often result in low yields and require a strongly acidic medium, which would protonate the pyridine nitrogen, further deactivating the ring. rsc.org Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be challenging.
Vicarious Nucleophilic Substitution (VNS) Mechanisms on Nitropyridine Systems
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitropyridines. organic-chemistry.orgkuleuven.be The reaction involves the nucleophilic addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group to afford the substituted product. organic-chemistry.orgnih.gov
For nitropyridine systems, including derivatives of this compound, the nitro group strongly activates the pyridine ring towards nucleophilic attack. The general mechanism proceeds through the formation of a Meisenheimer-type adduct, a key intermediate in many nucleophilic aromatic substitution reactions. nih.gov In the context of VNS, a carbanion, typically stabilized by an adjacent electron-withdrawing group (e.g., sulfonyl, cyano), attacks the electron-poor pyridine ring. In 3-nitropyridines, this attack is generally favored at the positions ortho and para to the nitro group. organic-chemistry.org
Considering this compound, the 3-benzylamino group is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the potent activating effect of the 5-nitro group is expected to overcome this deactivation. The benzylamino group will influence the regioselectivity of the VNS reaction. Nucleophilic attack would be anticipated to occur at the C-2, C-4, and C-6 positions, which are ortho and para to the nitro group. The precise outcome will be a balance between the electronic directing effects of the nitro and benzylamino groups, as well as steric hindrance from the bulky benzyl group.
A general representation of the VNS mechanism on a 3-substituted-5-nitropyridine is shown below:
Step 1: Nucleophilic Addition A carbanion (Nu-CH-LG) attacks the pyridine ring to form a Meisenheimer-type adduct.
Step 2: Base-induced β-Elimination A base abstracts a proton from the adduct, leading to the elimination of the leaving group (LG) and re-aromatization of the ring to form the substituted product.
While specific studies on VNS reactions of this compound are not extensively documented, research on related 3-nitropyridines provides valuable insights. For instance, the VNS amination of various 3-nitropyridine compounds has been successfully achieved using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, yielding 2-amino-5-nitropyridine (B18323) derivatives. rsc.org These studies demonstrate the feasibility of introducing substituents at the 2-position of the 3-nitropyridine core.
Oxidative Substitution Reactions on the Pyridine Core
The pyridine core of this compound can also undergo oxidative substitution reactions. These transformations typically involve the formal replacement of a hydrogen atom with a nucleophile, facilitated by an oxidizing agent. The electron-rich nature of the benzylamino group can make the pyridine ring more susceptible to oxidation compared to unsubstituted nitropyridines.
One relevant class of reactions is oxidative amination. While direct oxidative amination of this compound has not been detailed in the literature, studies on related aminopyridines offer a mechanistic framework. For example, the oxidative functionalization of tertiary amines, including benzylic amines, can proceed via the formation of an iminium ion intermediate. uni-muenchen.de In the case of this compound, oxidation could potentially occur at the benzylic position or the pyridine ring itself.
Electrochemical methods have also been employed for the oxidative cleavage of benzyl C-N bonds, leading to the formation of carbonyl compounds. mdpi.com Such a process, if applied to this compound, could potentially lead to the formation of 5-nitro-3-aminopyridine and benzaldehyde. The proposed mechanism involves single-electron oxidation at the anode to form a nitrogen radical cation, followed by deprotonation, radical migration, and subsequent oxidation to a carbocation that is trapped by water. mdpi.com
Furthermore, the development of new methodologies for preparing benzylated aminopyridines highlights the challenges and strategies in functionalizing such compounds. Lewis acid-promoted benzylation of aminopyridines with alcohols has been shown to be an effective method, overcoming issues associated with traditional alkylation using alkyl halides under strongly basic conditions. chemrxiv.org
Mechanistic Investigations of Key Transformations Involving this compound
Detailed mechanistic investigations specifically on this compound are scarce. However, by drawing parallels with closely related systems, we can infer the likely mechanistic pathways for its key transformations.
For Vicarious Nucleophilic Substitution , the reaction would proceed via the established addition-elimination mechanism. The regioselectivity would be a critical point of investigation, determined by the interplay of the directing effects of the 3-benzylamino and 5-nitro groups. Computational studies could provide valuable predictions of the most favorable sites for nucleophilic attack.
In oxidative reactions , the initial step is likely to be the formation of a radical cation or an otherwise activated intermediate. The subsequent reaction pathway would depend on the specific oxidant and reaction conditions. For example, oxidative C-H functionalization could lead to the introduction of new substituents on the pyridine ring, while more aggressive oxidation could result in cleavage of the benzyl group.
The table below summarizes the expected reactivity of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents & Conditions | Expected Product(s) | Mechanistic Notes |
| Vicarious Nucleophilic Substitution (VNS) | Carbanion (e.g., from R-CH2-LG), Base (e.g., KHMDS, t-BuOK), Solvent (e.g., DMF, THF) | 2- and/or 6-substituted derivatives | Formation of a Meisenheimer-type adduct followed by β-elimination. Regioselectivity influenced by electronics and sterics. |
| Oxidative Amination | Amine source, Oxidant (e.g., KMnO4, persulfate) | Aminated pyridine derivatives | Formation of a radical cation or other activated species, followed by nucleophilic attack of the amine. |
| Oxidative C-N Cleavage | Electrochemical oxidation or strong chemical oxidants | 3-Amino-5-nitropyridine, Benzaldehyde | Formation of a nitrogen radical cation leading to cleavage of the benzyl group. |
Further experimental and computational studies are necessary to fully elucidate the chemical reactivity and mechanistic intricacies of this compound. Such investigations would not only contribute to a fundamental understanding of this specific molecule but also provide valuable knowledge for the synthesis and functionalization of other substituted nitropyridines.
Advanced Research Applications and Functional Material Considerations for N Benzyl 5 Nitropyridin 3 Amine and Its Derivatives
Design and Investigation as Corrosion Inhibitors
Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons are recognized as effective corrosion inhibitors because these features facilitate their adsorption onto metal surfaces, thereby preventing dissolution. rdd.edu.iq Derivatives of N-Benzyl-5-nitropyridin-3-amine fit this profile and have been studied for their potential to protect metals, particularly in harsh environments like high-salinity water encountered in oil fields. rdd.edu.iq
A notable derivative, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium (BNPD), has been synthesized and evaluated as a corrosion retardant for N-80 carbon steel, a material commonly used in oil field equipment. rdd.edu.iq Studies have shown that the inhibition efficiency of such compounds increases with higher concentrations, demonstrating their effectiveness in forming a protective barrier. rdd.edu.iq
The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. For derivatives of this compound, this adsorption is a complex process involving both physical and chemical interactions. rdd.edu.iq
Physical Adsorption (Physisorption): This occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The presence of nitrogen, oxygen, and sulfur heteroatoms, with their lone pairs of electrons, makes them active centers for this type of bonding with the vacant d-orbitals of iron atoms on the steel surface. rdd.edu.iq
The combination of these mechanisms results in a stable, adsorbed film that effectively blocks the active corrosion sites on the metal. The structure of this compound, featuring a benzyl (B1604629) group, a pyridine (B92270) ring, and amino and nitro functional groups, provides multiple sites for adsorption, enhancing its protective capabilities. rdd.edu.iqevitachem.com
To quantify the effectiveness of these inhibitors and to understand their mechanism of action, researchers employ a suite of advanced analytical techniques.
Electrochemical Impedance Spectroscopy (EIS): This technique provides insight into the properties of the protective film. For the BNPD derivative, EIS studies showed that with increasing inhibitor concentration, the charge transfer resistance (Rct) increased significantly, while the double-layer capacitance (Cdl) decreased. rdd.edu.iq An increase in Rct indicates a slowing of the corrosion process due to the formation of the insulating inhibitor film, while a decrease in Cdl suggests an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant, further confirming the adsorption of the inhibitor molecules. rdd.edu.iqresearchgate.net
Potentiodynamic Polarization (PP): PP curves reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Studies on BNPD showed that it acts as a mixed-type inhibitor, meaning it suppresses both reactions simultaneously. rdd.edu.iq This indicates a broad-spectrum inhibitory action rather than targeting a single corrosion process.
Weight Loss Method (WL): This is a direct method to measure the corrosion rate. The BNPD derivative demonstrated high inhibition efficiency, reaching over 91% as measured by this technique. rdd.edu.iq
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM/EDX): SEM provides a visual confirmation of the protective film's presence by comparing the surface morphology of the metal in the absence and presence of the inhibitor. EDX analysis can confirm that the inhibitor has adsorbed to the surface. In the case of BNPD, SEM/EDX results indicated that in the presence of the inhibitor, the carbon steel surface was significantly protected from corrosion damage. rdd.edu.iq
The table below summarizes the electrochemical data for the BNPD derivative, illustrating the relationship between concentration and inhibition efficiency. rdd.edu.iq
| Inhibitor Conc. (mg/dm³) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (EIS, %) |
| 0 | 34.76 | 134.5 | - |
| 20 | 118.51 | 65.3 | 70.6 |
| 40 | 187.33 | 49.2 | 81.4 |
| 60 | 255.19 | 40.1 | 86.3 |
| 80 | 307.62 | 35.5 | 93.6 |
Development of Organic Materials for Nonlinear Optics (NLO)
Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical information processing, and data storage. The key molecular requirement for a second-order NLO response is a structure that combines an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This is often referred to as a donor-π-acceptor (D-π-A) motif.
This compound possesses the fundamental D-π-A architecture necessary for NLO activity.
Electron Donor (D): The benzylamine (B48309) group acts as the electron donor.
Electron Acceptor (A): The nitro group (-NO₂) is a strong electron acceptor.
π-Conjugated Bridge: The pyridine ring serves as the π-electron system connecting the donor and acceptor.
The NLO response of such a molecule is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-bridge. Structure-property relationship studies in similar systems have shown that the NLO performance can be fine-tuned by modifying these components. For instance, replacing the benzylamine with a stronger donor or modifying the pyridine ring to enhance charge transfer would be expected to increase the molecular hyperpolarizability, which is the microscopic measure of NLO response. The combination of electron-withdrawing and electron-donating groups is a key feature that makes such compounds candidates for the development of novel materials with specific optical properties.
While a large molecular hyperpolarizability is essential, it is not sufficient for a bulk material to exhibit a second-order NLO effect. The macroscopic NLO response also depends on the arrangement of the molecules in the solid state. For a material to have a non-zero second-order susceptibility, it must crystallize in a non-centrosymmetric space group.
If the D-π-A molecules arrange in a centrosymmetric fashion, their individual NLO responses cancel each other out, resulting in no net effect. Therefore, controlling the crystal packing is a critical challenge in NLO materials engineering. Techniques such as X-ray crystallography are essential to determine the molecular packing in the crystal lattice. researchgate.net Research in this area focuses on strategies like introducing chiral centers or bulky groups (such as the benzyl group in this compound) to disrupt centrosymmetric packing and promote the desired alignment for a strong bulk NLO response. researchgate.net
Utility as Advanced Synthetic Building Blocks in Complex Molecule Synthesis
Beyond its potential in materials science, this compound is a valuable intermediate, or building block, in organic synthesis. evitachem.com The nitropyridine framework is a common feature in many biologically active compounds, and derivatives of this scaffold are used to construct complex molecules, including pharmaceuticals. evitachem.comnih.gov
The chemical reactivity of the molecule makes it a versatile synthetic tool. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various other functional groups. For example, related compounds like 2-chloro-3-nitropyridines are used as starting materials where the chlorine atom can be readily displaced by nucleophiles to build up more complex structures. nih.govgoogle.com This reactivity has been harnessed in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
Furthermore, the functional groups on this compound itself can be transformed. The nitro group can be reduced to an amino group, providing a new site for chemical modification, while the secondary amine can participate in various coupling reactions. evitachem.com This multi-faceted reactivity allows chemists to use nitropyridine derivatives as key intermediates in the multi-step synthesis of diverse molecular targets, from anti-proliferative thieno[2,3-b]pyridines to other specialty chemicals. mdpi.com
Precursors for Novel Heterocyclic Compound Libraries
The structure of this compound is primed for generating diverse libraries of more complex heterocyclic compounds. The electron-deficient nature of the 5-nitropyridine ring makes it susceptible to certain transformations, while the amino and nitro groups serve as versatile handles for further chemical reactions.
Research into related nitropyridine systems demonstrates their utility as foundational materials for synthesis. For instance, 3-nitropyridine (B142982) can be selectively aminated to produce compounds like 2-amino-5-nitropyridine (B18323), highlighting the regioselective reactivity of the core structure. ntnu.no The synthesis of complex molecules such as 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine has been achieved using benzylamine as a starting material, showcasing how the benzylamino moiety can be incorporated into more elaborate heterocyclic frameworks. nih.gov
The this compound scaffold serves as a valuable starting point for creating new chemical entities. The nitro group can be reduced to an amine, creating a diamine derivative with two distinct nucleophilic centers. This resulting diamine can then be cyclized with various electrophiles to construct fused heterocyclic systems, such as imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines, which are prevalent motifs in medicinal chemistry.
Intermediates in Multi-Step Organic Transformations
Beyond its role as a direct precursor to heterocyclic libraries, this compound is a critical intermediate in multi-step organic transformations. The constituent functional groups can be sequentially or selectively modified to build molecular complexity. The nitro group is a particularly powerful functional group in this context; its strong electron-withdrawing nature influences the reactivity of the pyridine ring, and it can be readily converted into other functionalities.
The most common transformation of the nitro group is its reduction to an amine, which dramatically alters the electronic properties of the pyridine ring and provides a new site for reactions like acylation, alkylation, or diazotization. Furthermore, the secondary amine offers a reactive site that can undergo N-alkylation, N-acylation, or participate in coupling reactions. The benzyl group, while often installed for steric or electronic reasons, can also be cleaved under hydrogenolysis conditions, revealing a primary 3-aminopyridine (B143674) group for further functionalization. This suite of possible transformations makes the compound a valuable node in a synthetic pathway, allowing chemists to pivot to various molecular targets from a single, well-defined intermediate.
Supramolecular Chemistry and Self-Assembly Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov The process by which these molecules spontaneously organize into ordered structures is known as self-assembly. nih.gov The molecular structure of this compound, with its combination of hydrogen bond donors (the amine N-H), acceptors (the nitro oxygens and pyridine nitrogen), and aromatic rings, makes it an excellent candidate for designing and engineering self-assembling systems.
Directed Crystal Packing and Intermolecular Interaction Engineering
The predictable formation of specific crystal structures through the control of intermolecular interactions is a central goal of crystal engineering. The functional groups on this compound and its derivatives allow for the rational design of solid-state architectures. Analysis of a related, more complex tetrahydropyrimidine (B8763341) derivative reveals the key interactions that govern crystal packing. nih.gov
These interactions include:
Hydrogen Bonding: Strong intermolecular hydrogen bonds, particularly between the amine proton (donor) and the nitro group's oxygen atoms (acceptor), are primary drivers in stabilizing the crystal lattice. nih.gov Intramolecular hydrogen bonds can also play a role in defining the conformation of the molecule itself. nih.gov
C–H···π Interactions: The hydrogen atoms on the benzyl group can interact with the π-electron cloud of the pyridine ring on an adjacent molecule, providing further directional control over the assembly. nih.gov
Hydrophobic Interactions: In some crystal packings, benzyl rings from several molecules can cluster together, forming a hydrophobic core that contributes to the stability of the three-dimensional network. nih.gov
By modifying the substituents on the benzyl or pyridine rings, researchers can fine-tune these interactions to engineer new crystal packing motifs with desired properties. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify the relative importance of these different intermolecular contacts in the crystal packing. researchgate.net
Table 1: Key Intermolecular Interactions in a Derivative of this compound This table is based on data reported for 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine, a related complex. nih.gov
| Interaction Type | Participating Groups | Observed Distance (Å) | Role in Crystal Packing |
|---|---|---|---|
| Intermolecular Hydrogen Bond | N3-H ··· O2 | 3.056 | Stabilizes the 3D network |
| Intermolecular Hydrogen Bond | C12-H ··· O2 | 3.184 | Contributes to molecular packing |
| Intermolecular Hydrogen Bond | C19-H ··· O1 | 3.232 | Contributes to molecular packing |
| C–H···π Interaction | C11–H ··· Cg (Benzyl Ring) | 2.862 | Links molecules via aromatic systems |
| Hydrophobic Interaction | Benzyl Rings | 2.486 (H···H) | Forms a hydrophobic core |
| Intramolecular Hydrogen Bond | N3-H ··· O2 | 2.591 | Stabilizes molecular conformation |
Co-Crystallization and Host-Guest Chemistry Design
The principles that guide crystal packing also enable the design of multi-component crystals, or co-crystals. This compound is a promising candidate for co-crystallization studies. Its hydrogen bonding capabilities allow it to form stable adducts with other molecules (co-formers) that have complementary functionalities, such as carboxylic acids, amides, or other heterocycles. By selecting appropriate co-formers, it is possible to create new solid forms with modified physical properties, such as solubility or stability.
In the realm of host-guest chemistry, the molecule's structure suggests potential for acting as a host for small guest molecules. The aromatic rings can create a cavity-like environment suitable for encapsulating guests through a combination of hydrogen bonding and van der Waals forces. While specific examples of this compound acting as a host are not yet prevalent in the literature, the design principles of supramolecular chemistry suggest this is a viable area for future exploration. nih.gov
Exploration in Catalysis and Organocatalysis
The search for new catalysts is a driving force in chemical research, aimed at developing more efficient, selective, and sustainable chemical transformations. Nitrogen-containing compounds are particularly important as ligands that can coordinate to transition metals, thereby modulating their catalytic activity. tue.nl
Development of this compound Derivatives as Ligands in Transition Metal Catalysis
Derivatives of this compound are attractive candidates for development as ligands in transition metal catalysis. The molecule possesses two potential coordination sites for a metal ion: the pyridine ring nitrogen and the secondary amine nitrogen. This bidentate chelation can form a stable five-membered ring with a metal center, a common and stabilizing motif in coordination chemistry.
The catalytic properties of the resulting metal complex can be systematically tuned by modifying the ligand structure:
Electronic Tuning: Altering the substituents on the pyridine or benzyl rings can change the electron density at the nitrogen donor atoms. For example, replacing the nitro group with an electron-donating group would increase the electron-donating ability of the ligand, which could affect the reactivity of the coordinated metal center.
Steric Tuning: The benzyl group provides significant steric bulk around one of the coordination sites. This steric hindrance can be exploited to control the selectivity of a catalytic reaction, for instance, by favoring the approach of a substrate from a less hindered direction to achieve high enantioselectivity in asymmetric catalysis. tue.nl Introducing chiral centers into the benzyl group or as substituents on the pyridine ring could lead to the development of novel chiral ligands for asymmetric synthesis.
The modular nature of this scaffold allows for the rational design and synthesis of a wide array of ligands, each tailored to a specific catalytic application, from cross-coupling reactions to oxidation or reduction processes.
Investigation of Potential Organocatalytic Roles
The unique structural features of this compound, which include a nucleophilic secondary amine, a basic pyridine nitrogen, an electron-withdrawing nitro group, and a sterically influential benzyl group, suggest its potential for a variety of organocatalytic applications. While direct experimental studies on the catalytic activity of this specific molecule are not extensively documented in publicly available literature, its potential roles can be inferred from the well-established catalytic behavior of related aminopyridine and nitropyridine derivatives. The interplay between the electronic and steric factors within the molecule could allow it to function as a Brønsted base, a Lewis base, or a nucleophilic catalyst in several key organic transformations.
The 3-amino group, rendered less basic by the electron-withdrawing nitro group at the 5-position, is still capable of acting as a Brønsted base. This moderate basicity could be advantageous in reactions requiring a mild base to deprotonate a pronucleophile without causing unwanted side reactions. For instance, in Michael additions or Henry (nitroaldol) reactions, this compound could potentially catalyze the reaction by activating the carbon acid component. The nitro group's strong electron-withdrawing nature is known to activate adjacent C-H bonds, making them more acidic and amenable to deprotonation nih.gov.
Furthermore, the pyridine nitrogen atom retains its Lewis basicity and can act as a nucleophilic catalyst, similar to the well-studied 4-(dimethylamino)pyridine (DMAP) scispace.com. Upon acylation or phosphorylation, it could form a highly reactive pyridinium (B92312) intermediate, which would then be susceptible to attack by a nucleophile. The N-benzyl group can introduce steric bulk around the catalytic center, potentially influencing the stereochemical outcome of the reaction, a strategy that has been successfully employed in developing asymmetric catalysts chemrxiv.orgresearchgate.net.
The presence of both a Brønsted basic site (the exocyclic amine) and a Lewis basic site (the pyridine nitrogen) opens up the possibility of bifunctional catalysis. In such a scenario, the catalyst could simultaneously activate both the electrophile and the nucleophile, leading to enhanced reaction rates and selectivities. For example, in the acylation of a secondary alcohol, the pyridine nitrogen could activate the acylating agent, while the amino group could deprotonate the alcohol, facilitating the nucleophilic attack.
A summary of the potential organocatalytic applications of this compound based on the functionalities of related compounds is presented below.
| Potential Reaction | Role of this compound | Key Structural Feature(s) | Plausible Mechanism |
| Michael Addition | Brønsted Base Catalyst | 3-Amino group | Deprotonation of the pronucleophile to generate the active nucleophile. |
| Henry (Nitroaldol) Reaction | Brønsted Base Catalyst | 3-Amino group | Activation of the nitroalkane via deprotonation. nih.gov |
| Acylation of Alcohols | Nucleophilic Catalyst | Pyridine nitrogen, N-benzyl group | Formation of a reactive acylpyridinium intermediate; steric influence from the benzyl group. scispace.comchemrxiv.org |
| Baylis-Hillman Reaction | Nucleophilic/Brønsted Base Catalyst | Pyridine nitrogen, 3-Amino group | Nucleophilic addition to the activated alkene, followed by proton transfer facilitated by the amino group. |
To illustrate the potential efficacy of this compound and its derivatives as organocatalysts, the following tables present hypothetical research findings for selected reactions. These tables are based on typical results observed for catalysts with similar structural motifs.
Hypothetical Data for a Michael Addition Reaction
The table below outlines the potential catalytic activity of this compound in the Michael addition of a β-ketoester to methyl vinyl ketone. The data explores the effect of catalyst loading on the reaction yield.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Toluene | 25 | 24 | 45 |
| 2 | 5 | Toluene | 25 | 18 | 78 |
| 3 | 10 | Toluene | 25 | 12 | 92 |
| 4 | 10 | THF | 25 | 12 | 85 |
| 5 | 10 | CH2Cl2 | 25 | 12 | 88 |
Hypothetical Data for an Asymmetric Acylation
This table illustrates the potential of a chiral derivative of this compound in the kinetic resolution of a racemic secondary alcohol. The introduction of a chiral center on the benzyl group could induce enantioselectivity.
| Entry | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (ee, %) |
| 1 | 1-Phenylethanol | Acetic Anhydride (B1165640) | 5 | Hexane | 65 |
| 2 | 1-Phenylethanol | Propionic Anhydride | 5 | Hexane | 72 |
| 3 | 1-(4-Nitrophenyl)ethanol | Acetic Anhydride | 5 | Hexane | 85 |
| 4 | 1-Phenylethanol | Acetic Anhydride | 10 | Hexane | 78 |
| 5 | 1-Phenylethanol | Acetic Anhydride | 5 | Toluene | 60 |
These hypothetical data tables underscore the potential of this compound and its derivatives as versatile organocatalysts. Further experimental research is necessary to validate these potential roles and to fully elucidate the catalytic capabilities of this compound class. The strategic placement of the nitro, amino, and benzyl groups provides a rich platform for the design of novel organocatalysts with tailored activities and selectivities.
Q & A
Q. What synthetic strategies are recommended for preparing N-Benzyl-5-nitropyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically employed: (1) Nitration of a pyridine precursor at the 5-position using mixed acid (HNO₃/H₂SO₄), followed by (2) nucleophilic substitution or Buchwald-Hartwig amination to introduce the benzyl group. Catalyst systems such as Pd(OAc)₂/XPhos with NaOtBu as a base can enhance coupling efficiency . Solvent selection (e.g., dioxane or toluene) and temperature control (80–110°C) are critical for yield optimization. Monitor reaction progress via TLC or HPLC-MS to identify intermediates.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., nitro group at C5, benzylamine at C3) and absence of regioisomers.
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or crystal packing .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent nitro group degradation. Use desiccants (silica gel) to minimize hydrolysis. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and P95 respirators if aerosolization occurs during weighing . Avoid aqueous waste disposal; neutralize nitro-containing byproducts with reducing agents (e.g., Fe⁰) before disposal .
Q. How can solubility and stability under experimental conditions be systematically assessed?
- Methodological Answer : Conduct a solvent screen (DMSO, EtOH, THF, etc.) using UV-Vis spectroscopy to track λmax shifts indicative of solvatochromism. For stability:
- Thermal : Perform TGA/DSC to identify decomposition thresholds.
- Photolytic : Expose to UV light (254 nm) and monitor via HPLC for nitro-to-nitrite conversion .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the nitro group in this compound under reductive conditions?
- Methodological Answer : The nitro group can be selectively reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂. Kinetic studies (stopped-flow UV-Vis) reveal a two-electron transfer mechanism. Competing pathways (e.g., over-reduction to NH₂ or NHOH) depend on catalyst loading and solvent polarity. DFT calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Contradictions (e.g., bond length discrepancies) may arise from twinning or disorder. Use SHELXD for structure solution and OLEX2/ORTEP-III for graphical refinement . Validate against Hirshfeld surfaces to identify weak interactions (C–H···O) that influence packing . Cross-reference with spectroscopic data to confirm assignments.
Q. What strategies enable the study of intermolecular interactions between this compound and biological targets?
- Methodological Answer : Employ biophysical assays:
- Surface plasmon resonance (SPR) : Immobilize target proteins on CM5 chips and measure binding kinetics (ka/kd).
- Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of interaction in PBS buffer (pH 7.4) .
- Molecular docking (AutoDock Vina) : Use PyMOL to visualize nitro group H-bonding with active-site residues .
Q. How can computational methods predict the compound’s metabolic pathways and toxicity profile?
- Methodological Answer : Use in silico tools:
- ADMET Predictor™ : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated nitro reduction).
- Derek Nexus : Flag structural alerts (e.g., nitroso intermediates) linked to mutagenicity .
Validate with in vitro hepatocyte assays (e.g., Ames test with S9 fraction) .
Contradiction Analysis & Best Practices
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Systematically test variables:
- Catalyst purity : Pd sources (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) may vary in activity.
- Oxygen sensitivity : Use Schlenk lines for air-sensitive steps.
- Scaling effects : Compare microwave-assisted (100 W, 120°C) vs. conventional heating .
Publish full experimental details (e.g., stirring rate, exact reagent grades) to enhance reproducibility .
Q. What analytical workflows are recommended for detecting trace impurities in batch samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
